molecular formula C13H23FN2O2 B13052190 tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13052190
M. Wt: 258.33 g/mol
InChI Key: MRVJYNDJAIAIDW-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluoro-1,8-diazaspiro[45]decane-8-carboxylate is a synthetic organic compound with the molecular formula C13H23FN2O2 It is characterized by a spirocyclic structure, which includes a fluorine atom and a tert-butyl ester group

Preparation Methods

The synthesis of tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a spirocyclic amine with a fluorinating agent, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions .

Comparison with Similar Compounds

tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate oxalate

These compounds share similar spirocyclic structures but differ in their functional groups and substituents. The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from its analogs .

Properties

Molecular Formula

C13H23FN2O2

Molecular Weight

258.33 g/mol

IUPAC Name

tert-butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-6-4-13(5-7-16)8-10(14)9-15-13/h10,15H,4-9H2,1-3H3

InChI Key

MRVJYNDJAIAIDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)F

Origin of Product

United States

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